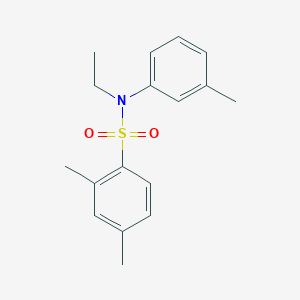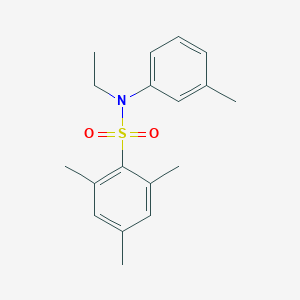
N-ethyl-2,4,6-trimethyl-N-(3-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2,4,6-trimethyl-N-(3-methylphenyl)benzenesulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential in cancer research. This compound has shown promising results in inhibiting the activity of Rho GTPases, which are key regulators of cell migration and invasion.
Wirkmechanismus
EHT 1864 inhibits the activity of Rho GTPases by binding to the guanine nucleotide exchange factor (GEF) domain of the Rho GTPase. This prevents the exchange of GDP for GTP, which is necessary for the activation of Rho GTPases. As a result, the downstream signaling pathways that are regulated by Rho GTPases are inhibited, leading to a reduction in tumor cell invasion and metastasis.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that EHT 1864 inhibits the activity of Rho GTPases in a dose-dependent manner. In addition, EHT 1864 has been shown to reduce the migration and invasion of tumor cells in vitro. In vivo studies have also shown that EHT 1864 can inhibit tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EHT 1864 is its specificity for Rho GTPases. This allows researchers to study the specific role of Rho GTPases in various biological processes. However, one of the limitations of EHT 1864 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of EHT 1864. One area of interest is the potential use of EHT 1864 in combination with other cancer therapies. EHT 1864 has been shown to enhance the efficacy of certain chemotherapeutic agents in vitro, and further studies are needed to explore this potential in vivo. Another area of interest is the development of more potent and selective Rho GTPase inhibitors. Finally, the potential use of EHT 1864 in the treatment of other diseases such as inflammation and fibrosis should be explored further.
Synthesemethoden
The synthesis of EHT 1864 involves several steps, starting with the reaction of 3-methylbenzenesulfonyl chloride with 2,4,6-trimethylaniline to form the intermediate compound. This intermediate is then reacted with ethylamine to produce the final product, EHT 1864. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
EHT 1864 has been extensively studied for its potential in cancer research. Rho GTPases are overexpressed in many types of cancer and are known to play a critical role in tumor cell invasion and metastasis. EHT 1864 has been shown to inhibit the activity of Rho GTPases, which can lead to a reduction in tumor cell invasion and metastasis. In addition, EHT 1864 has also been studied for its potential in treating other diseases such as inflammation and fibrosis.
Eigenschaften
Molekularformel |
C18H23NO2S |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-ethyl-2,4,6-trimethyl-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H23NO2S/c1-6-19(17-9-7-8-13(2)12-17)22(20,21)18-15(4)10-14(3)11-16(18)5/h7-12H,6H2,1-5H3 |
InChI-Schlüssel |
CUIDZPGCZVQHSH-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Kanonische SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]valine](/img/structure/B281017.png)
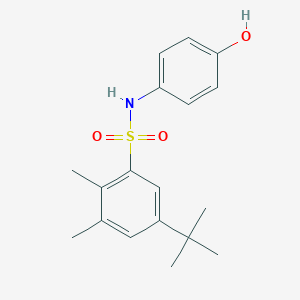
![5-tert-butyl-2,3-dimethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B281025.png)
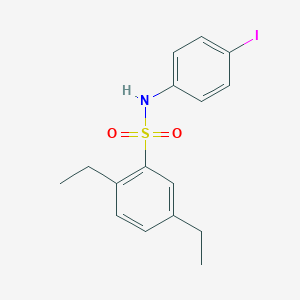
![N-(5-chloro-2-methylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281028.png)
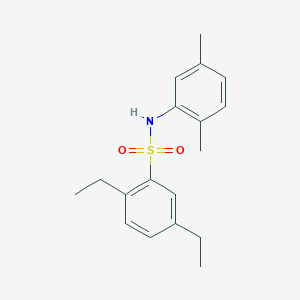
![N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]glycine](/img/structure/B281031.png)
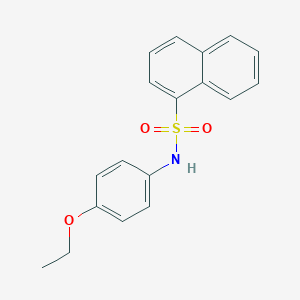

![Methyl 5-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281035.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281041.png)
![5-tert-butyl-2,3-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281043.png)
